molecular formula C22H32O6 B1160364 1beta-Hydroxytorilin CAS No. 509078-16-4

1beta-Hydroxytorilin

Cat. No. B1160364
CAS RN: 509078-16-4
M. Wt: 392.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 1beta-Hydroxytorilin involves intricate methods, such as the total synthesis of four stereoisomers of a related compound, demonstrating the complexity and precision required in synthesizing such molecules. These methodologies include steps like tandem ene hydroperoxylation and cycloaddition, followed by selective reduction, highlighting the intricate strategies needed to achieve the desired structural features (Blay et al., 2005).

Molecular Structure Analysis

Understanding the molecular structure of this compound and related compounds is crucial. Studies such as the asymmetric total synthesis and structure revision of related molecules demonstrate the complexity of these molecular frameworks. Techniques like intramolecular nitrile oxide cycloaddition have been utilized for structural construction, indicating the importance of molecular architecture in defining the compound's properties (Choe et al., 2016).

Chemical Reactions and Properties

Chemical properties of this compound and analogs, such as reactivity and interaction with other molecules, are significant for understanding its functionality. For instance, the synthesis and characterization of oligomers derived from glycidyl nitrate and related compounds demonstrate the reactivity and potential applications of these molecules in energetic materials, reflecting on the broader chemical behavior of this compound-related structures (Desai et al., 1996).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and thermal stability, are crucial for the application and handling of this compound. The synthesis and study of collagen-like peptides, for instance, shed light on the thermal stability and structural integrity of peptide sequences, which can be extrapolated to understand the behavior of complex molecules like this compound in biological systems (Inouye et al., 1982).

Chemical Properties Analysis

The chemical behavior of this compound, such as its interaction with enzymes, reactivity under various conditions, and the formation of derivatives, is fundamental to its potential applications. Studies on the inhibition of collagen synthesis by nitric oxide, for instance, provide insights into the interaction of small molecules with biological systems, offering a glimpse into the chemical properties and biological relevance of compounds like this compound (Cao et al., 1997).

Scientific Research Applications

Anti-inflammatory Effects

1beta-Hydroxytorilin, identified in studies on Ulmus davidiana var. japonica, has shown notable anti-inflammatory properties. In a 2007 study, this compound, along with other sesquiterpenes like torilin and 1-hydroxytorilin, exhibited inhibitory effects on lipopolysaccharide-induced nitric oxide production in murine microglial BV2 cells (Kim, Lee, Sung, & Kim, 2007).

Hepatoprotective Activity

Research on the hepatoprotective effects of sesquiterpenes from Cnidium monnieri, including this compound, showed that these compounds have protective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. This study highlights the potential of this compound in liver protection and its therapeutic applications in liver-related diseases (Oh, Kim, Song, Cho, Kim, Park, Lee, & Kim, 2002).

Cytotoxic Effects on Cancer Cells

A study focusing on guaiane sesquiterpenoids from Torilis japonica, including this compound, revealed their cytotoxic effects on various human cancer cell lines. These findings suggest the potential application of this compound in cancer therapy due to its ability to induce cytotoxicity in cancer cells (Park, Choi, Baek, Kim, Eun, Yang, & Kim, 2006).

Future Directions

Research is ongoing to understand the immunomodulatory effects of IL-1β inhibition in patients with TNBC, and the potential synergism with ICB and other immunomodulatory drugs . IL-1β might prove to be a valuable target for both prevention and treatment of cancer and cancer therapy–related complications . Further studies are needed to provide a strong scientific rationale for the combination of IL-1β and immunotherapy in the neoadjuvant and metastatic setting for people with TNBC .

Biochemical Analysis

Biochemical Properties

1beta-Hydroxytorilin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It exhibits cytotoxicity against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . The compound interacts with various cellular components, leading to the inhibition of cell proliferation and induction of apoptosis. The exact nature of these interactions involves binding to specific enzymes and proteins, disrupting their normal function and leading to cell death.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in tumor cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules within the cell. The compound binds to specific enzymes, inhibiting their activity and leading to the accumulation of toxic metabolites. This inhibition triggers a cascade of events, including the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. Furthermore, this compound modulates gene expression by affecting transcription factors and epigenetic regulators, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but its degradation can occur when exposed to light or high temperatures . Long-term studies have shown that this compound maintains its cytotoxic effects on tumor cells over extended periods, although its potency may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist, with sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects. These findings highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process results in the formation of metabolites that can either enhance or diminish its cytotoxic effects. Additionally, this compound affects metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cell, this compound localizes to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments within the cell, including the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific organelles. These modifications can enhance its cytotoxic effects by ensuring its accumulation in regions where it can effectively interact with key biomolecules.

properties

IUPAC Name

[(5S,6R,8S,8aS)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHITMOTGBUVPS-CKPVPAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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